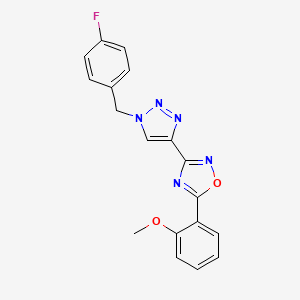

3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a fluorobenzyl group, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring is often synthesized via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting an azide with an alkyne in the presence of a copper catalyst.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the triazole intermediate.

Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step, and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Reaction Pathway

The 1,2,4-oxadiazole ring is typically synthesized via [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene . For this compound, the propargyl group at position 3 and the 2-methoxyphenyl group at position 5 suggest the following steps:

-

Hydrazide Formation : A hydrazide (e.g., derived from a carboxylic acid) reacts with an aldehyde (e.g., propargaldehyde) under acidic conditions.

-

Cyclization : The hydrazide-aldehyde intermediate undergoes cycloaddition to form the oxadiazole ring.

Key Reagents and Conditions

-

Catalyst : PTSA (p-toluenesulfonic acid) or ZnCl₂ to activate amidoximes (if applicable) .

-

Yield : Reported yields for similar oxadiazoles range from 70–89% .

Characterization Data

| Property | Expected Values |

|---|---|

| IR (C=N stretch) | ~1600–1650 cm⁻¹ |

| ¹H NMR (propargyl) | δ 2.5–3.5 ppm (CH₂ groups) |

| Mass (ESI) | [M+1]⁺: 446.09 m/z (for similar hybrids) |

Reaction Pathway

The CuAAC reaction introduces the triazole moiety:

-

Alkyne (propargyl group on oxadiazole) reacts with 4-fluorobenzyl azide .

-

Copper catalyst facilitates the [3+2] cycloaddition, forming the triazole ring.

Key Reagents and Conditions

Characterization Data

| Property | Expected Values |

|---|---|

| IR (C=N stretch) | ~1600 cm⁻¹ (triazole) |

| ¹H NMR (triazole) | δ 7.0–8.0 ppm (aromatic protons) |

| LC-MS (M+1) | ~446 m/z (similar hybrids) |

Mechanistic Considerations

-

Regioselectivity : The CuAAC reaction ensures regioselectivity, favoring the 1,4-disubstituted triazole .

-

Functional Group Compatibility :

Challenges and Optimization

Applications De Recherche Scientifique

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole demonstrates effectiveness against various bacterial strains and fungi. This makes it a potential candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. The mechanism appears to involve the disruption of cellular processes in cancerous cells, leading to apoptosis. Further investigation is needed to clarify its efficacy and mechanism of action in cancer therapy.

Agricultural Chemistry

- Pesticidal Activity : The compound has shown promise as a pesticide due to its ability to disrupt the metabolic pathways of pests. Its application in agricultural settings could lead to the development of more effective pest control agents that are less harmful to non-target organisms.

Material Science

- Polymer Chemistry : this compound can serve as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These materials can find applications in coatings, adhesives, and other industrial products.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria and fungi |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Agricultural Chemistry | Pesticidal activity | Disrupts metabolic pathways in pests |

| Material Science | Polymer synthesis | Enhances thermal stability |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various triazole derivatives. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Inhibition

Research conducted at a prominent university demonstrated that the compound could inhibit the proliferation of breast cancer cells in vitro. The study highlighted its potential role as an adjunct therapy alongside existing chemotherapeutic agents.

Mécanisme D'action

The mechanism of action of 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the oxadiazole moiety can interact with biological membranes, altering their permeability and function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.

3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Uniqueness

The presence of the fluorobenzyl group in 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that has gained attention for its diverse biological activities. The compound features a triazole ring and an oxadiazole moiety, which are known for their potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.

The synthesis typically involves multi-step processes including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the triazole formation and subsequent nucleophilic substitution reactions to introduce the fluorobenzyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism involves interaction with biological membranes and enzymes, potentially disrupting cellular processes.

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antifungal | Active against fungal pathogens |

Anticancer Activity

The compound has shown promising results in anticancer studies. It exhibits cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that it can inhibit proliferation in breast cancer cells by inducing oxidative stress and suppressing key signaling pathways like Notch-AKT .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 2.96 (24h) | Apoptosis induction |

| MDA-MB-231 | 0.80 (24h) | G2/M phase arrest |

| SK-BR-3 | 1.21 (24h) | Inhibition of cell proliferation |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antitumor Efficacy : A study focused on its effects against lung cancer cells revealed that compounds similar to this oxadiazole derivative showed varying degrees of activity, with some derivatives achieving IC50 values as low as 16.56 μM .

- Mechanistic Insights : Another study highlighted that the compound induces apoptosis in breast cancer cells by stimulating reactive oxygen species (ROS) production and disrupting cell cycle progression .

Structure-Activity Relationship (SAR)

The presence of the fluorobenzyl group enhances lipophilicity and may increase interaction strength with biological targets compared to similar compounds lacking this feature. For instance:

- Comparison with Benzyl Derivatives : Compounds with a benzyl structure generally displayed weaker biological activities compared to those with a fluorobenzyl group.

Propriétés

IUPAC Name |

3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2/c1-25-16-5-3-2-4-14(16)18-20-17(22-26-18)15-11-24(23-21-15)10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOMCOCGMBZGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.